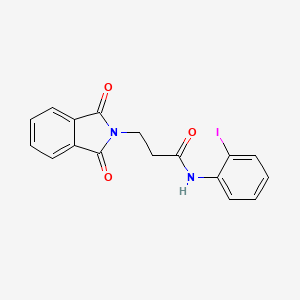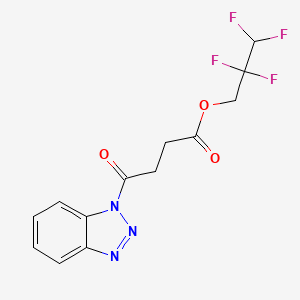
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-iodophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-iodophenyl)propanamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound was first discovered in 2009 and has since been extensively studied for its ability to inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the regulation of protein degradation pathways in cells.
作用机制
The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-iodophenyl)propanamide involves the inhibition of NAE, which is required for the activation of the ubiquitin-proteasome system. NAE catalyzes the activation of NEDD8, a small ubiquitin-like protein, which is then conjugated to target proteins to regulate their stability and function. This compound binds to the active site of NAE, preventing the activation of NEDD8 and inhibiting the downstream ubiquitination and degradation of target proteins. This results in the accumulation of misfolded and damaged proteins in cells, leading to cell death or senescence.
Biochemical and Physiological Effects:
This compound has been shown to induce cell death or senescence in various cancer cell lines, including leukemia, lymphoma, breast, and prostate cancer cells. The compound has also been shown to inhibit the replication of several viruses, including human papillomavirus (HPV) and hepatitis B virus (HBV), by disrupting the viral protein degradation pathways. This compound has been reported to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
One of the advantages of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-iodophenyl)propanamide is its specificity for NAE, which allows for the selective inhibition of protein degradation pathways in cells. This specificity also reduces the potential for off-target effects and toxicity in normal cells and tissues. However, the complex synthesis process and low solubility of the compound can make it difficult to obtain high yields of pure product for use in lab experiments. In addition, the potential for drug resistance and the need for combination therapies may limit the effectiveness of this compound as a standalone treatment for cancer and other diseases.
未来方向
Future research on 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-iodophenyl)propanamide is focused on identifying new therapeutic applications for the compound and optimizing its synthesis and delivery methods. One potential area of application is in the treatment of viral infections, where this compound has shown promising results in inhibiting viral replication. The compound may also have potential in the treatment of inflammatory disorders, where abnormal protein degradation pathways have been implicated in disease pathogenesis. Further research is needed to determine the optimal dosing and delivery methods for this compound, as well as the potential for drug resistance and combination therapies.
合成方法
The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-iodophenyl)propanamide involves several steps, starting with the reaction of 2-iodobenzoic acid with 2-amino-3-methylbutan-1-ol to form the corresponding amide. The amide is then subjected to a series of reactions, including cyclization, oxidation, and acylation, to yield the final product. The synthesis process is complex and requires careful optimization of reaction conditions to obtain high yields of pure product.
科学研究应用
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-iodophenyl)propanamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammatory disorders. The compound has been shown to inhibit the activity of NAE, which is required for the activation of the ubiquitin-proteasome system, leading to the accumulation of misfolded and damaged proteins in cells. This accumulation can result in cell death or senescence, making this compound a promising candidate for the treatment of cancer and other diseases characterized by abnormal protein degradation pathways.
属性
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(2-iodophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13IN2O3/c18-13-7-3-4-8-14(13)19-15(21)9-10-20-16(22)11-5-1-2-6-12(11)17(20)23/h1-8H,9-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEGLCHWRLSUSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6087121.png)
![6-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5-ethyl-2-thienyl)-4-quinolinecarboxamide](/img/structure/B6087125.png)

![methyl 5-({1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}amino)-5-oxopentanoate](/img/structure/B6087136.png)
![7-(2,3-difluorobenzyl)-2-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6087138.png)
![5-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6087146.png)
![ethyl [4-(2-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2H-tetrazol-5-yl)phenoxy]acetate](/img/structure/B6087152.png)

amino]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B6087162.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6087163.png)
![N-butyl-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6087165.png)

![methyl 4-(5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6087190.png)
![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide](/img/structure/B6087209.png)